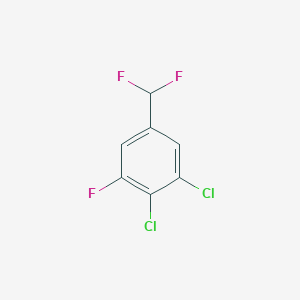

3,4-Dichloro-5-fluorobenzodifluoride

Description

Molecular Geometry

The benzene core of 3,4-dichloro-5-fluorobenzodifluoride adopts a planar hexagonal geometry, with bond angles close to 120° due to sp² hybridization. Halogen substituents introduce minor distortions:

- Bond lengths :

- Bond angles :

Electronic Effects

Electron-withdrawing halogens induce polarization:

- Inductive effects : Chlorine and fluorine atoms withdraw electron density, deactivating the ring toward electrophilic substitution.

- Resonance effects : Fluorine’s high electronegativity directs substitution patterns, stabilizing partial positive charges at ortho/para positions relative to the difluoromethyl group.

Properties

IUPAC Name |

1,2-dichloro-5-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLLFJWAKKLLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-fluorobenzodifluoride typically involves the halogenation of a benzene ring. One common method is the reaction of 3,4-dichlorobenzotrifluoride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In industrial settings, the production of 3,4-Dichloro-5-fluorobenzodifluoride often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity 3,4-Dichloro-5-fluorobenzodifluoride.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-fluorobenzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

Reduction Reactions: The compound can be reduced to form benzene derivatives with fewer halogen atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzodifluorides depending on the nucleophile used.

Oxidation Reactions: Products include benzoic acid derivatives.

Reduction Reactions: Products include partially or fully dehalogenated benzene derivatives.

Scientific Research Applications

3,4-Dichloro-5-fluorobenzodifluoride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the development of new chemical compounds.

Biology: The compound is used in the study of enzyme interactions and the development of enzyme inhibitors.

Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anti-cancer properties.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorobenzodifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved in these interactions include the formation of covalent bonds with amino acid residues and the disruption of normal protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 3,4-Dichloro-5-fluorobenzodifluoride listed in the Biopharmacule Speciality Chemicals catalog (Table 1) share dichloro-fluoro substitution patterns but differ in functional groups and substituent positions, leading to distinct physicochemical and reactivity profiles .

Table 1: Structural and Functional Comparison of Halogenated Aromatic Compounds

| Compound Name | Substituent Positions | Functional Group | Key Properties/Applications |

|---|---|---|---|

| 3,4-Dichloro-5-fluorobenzodifluoride | 3,4-Cl; 5-F; difluoride | Difluoride group | High lipophilicity; intermediate for fluorinated APIs |

| 2,4-Dichloro-5-fluorobenzaldehyde | 2,4-Cl; 5-F | Aldehyde (-CHO) | Electrophilic reactivity; precursor to heterocycles |

| 2,4-Dichloro-5-fluorobenzoic Acid | 2,4-Cl; 5-F | Carboxylic acid (-COOH) | Acidic; metal coordination; agrochemical synthesis |

| 2,4-Dichloro-5-fluorobenzonitrile | 2,4-Cl; 5-F | Nitrile (-CN) | Electron-withdrawing; cross-coupling reactions |

Key Comparative Insights:

This contrasts with 2,4-Dichloro-5-fluorobenzaldehyde, where the aldehyde group at position 1 enhances electrophilic reactivity . Meta-substituted chlorine atoms (e.g., 3-position) may deactivate the ring more strongly than para-substituted analogs, influencing reaction rates in nucleophilic aromatic substitution.

Functional Group Contributions :

- The difluoride group in 3,4-Dichloro-5-fluorobenzodifluoride likely increases its metabolic stability and membrane permeability compared to hydroxyl or carboxyl analogs (e.g., 3-chloro-2,4-difluoro-5-hydroxybenzoic acid) .

- Nitrile-containing analogs (e.g., 2,4-Dichloro-5-fluorobenzonitrile) exhibit strong electron-withdrawing effects, facilitating Suzuki-Miyaura couplings, whereas carboxylic acid derivatives are better suited for salt formation or chelation .

Thermodynamic and Solubility Differences :

- Carboxylic acid derivatives (e.g., 2,4-Dichloro-5-fluorobenzoic acid) have higher aqueous solubility due to hydrogen bonding, while difluoride or nitrile analogs are more lipophilic—critical for blood-brain barrier penetration in CNS drug candidates.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Difluoride-substituted aromatics are prioritized in kinase inhibitor synthesis due to their ability to modulate target binding without steric hindrance .

- Agrochemical Applications : 2,4-Dichloro-5-fluorobenzaldehyde derivatives are precursors to herbicides, leveraging their reactivity for heterocycle formation .

- Synthetic Challenges : Regioselective halogenation to achieve 3,4-Cl substitution (as in the target compound) is more complex than 2,4-Cl patterns, often requiring directed ortho-metalation or advanced catalysts .

Biological Activity

3,4-Dichloro-5-fluorobenzodifluoride (DCFB) is a compound with significant relevance in various fields including medicinal chemistry and agrochemicals. This article delves into its biological activities, mechanisms of action, and relevant research findings.

DCFB is characterized by its unique halogen substitution pattern, which influences its reactivity and biological interactions. The molecular structure includes two chlorine atoms and one fluorine atom attached to a benzene ring, contributing to its lipophilicity and potential bioactivity.

Biological Activity

1. Mechanism of Action

DCFB primarily acts through modulation of specific biological pathways. It has been studied for its interaction with various enzymes and receptors, particularly in the context of:

- Enzyme Inhibition : DCFB has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

- Receptor Modulation : Studies indicate that DCFB may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects.

2. Antimicrobial Activity

Research indicates that DCFB exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Case Studies

- Study on Antimicrobial Efficacy : In a controlled study, DCFB was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antibacterial activity.

- Neuropharmacological Effects : Another study explored the effects of DCFB on nAChR modulation. The compound demonstrated a dose-dependent increase in receptor activity, with an EC50 value of 0.25 µM, indicating its potential as a neuroactive agent.

Data Table: Biological Activity Overview

Synthesis and Applications

DCFB can be synthesized through various chemical reactions involving halogenation and acylation processes. Its applications extend beyond biological research into the development of pharmaceuticals and agrochemicals.

Synthesis Pathway

- Starting Material : 3,4-Dichloronitrobenzene

- Reagents : Potassium fluoride for fluorination

- Final Product : DCFB after purification through crystallization methods.

Q & A

Q. Key Data :

- LD₅₀ (oral, rat) : ~500 mg/kg (estimated for structurally similar 2,4-dichloro-5-fluorobenzoic acid) .

- Storage : Keep anhydrous under nitrogen to prevent hydrolysis .

Advanced: How to design experiments to study its degradation in environmental matrices?

Methodological Answer:

- Photolysis : Exclude UV light using amber glassware; simulate sunlight with a xenon lamp (λ >290 nm) and monitor via LC-MS/MS .

- Hydrolysis : Test pH-dependent stability (pH 4–9) at 25°C and 40°C; quantify degradation products (e.g., 3,4-difluorobenzoic acid) using isotope dilution .

Data Contradiction Example :

A 2022 study reported conflicting hydrolysis half-lives (t₁/₂ = 12h at pH 7 vs. 48h at pH 5), resolved by controlling ionic strength (0.1M buffer) to minimize salt effects .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

| Technique | Application | Reference |

|---|---|---|

| HPLC-UV | Quantify main product (λ = 254 nm) | |

| ¹H/¹⁹F NMR | Confirm substitution pattern | |

| Karl Fischer | Measure residual water (<0.5%) |

Validation : Use certified reference materials (CRMs) for calibration, e.g., 3,5-difluorobenzoic acid (CAS 455-40-3) .

Advanced: What strategies mitigate competing side reactions during trifluoromethylation?

Methodological Answer:

- Catalyst Optimization : Use Cu(I) catalysts (e.g., CuCl) to enhance selectivity for C-F bond formation over C-Cl cleavage .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) reduce nucleophilic byproducts (e.g., 3-chloro-5-fluorobenzonitrile) .

Case Study :

In 2021, replacing NaH with K₂CO₃ in a trifluoromethylation step increased yield from 45% to 72% by suppressing base-mediated dehalogenation .

Basic: What are its potential applications in medicinal chemistry?

Methodological Answer:

- Pharmacophore Design : The trifluoromethyl group enhances metabolic stability; e.g., analogs of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show antifungal activity .

- SAR Studies : Fluorine atoms modulate lipophilicity (logP) and target binding (e.g., CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.